4,5-Dimethyl-2-pentadecyl-1,3-dioxolane
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Overview
Description
4,5-dimethyl-2-pentadecyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by methyl groups at positions 4 and 5 and a pentadecyl group at position 2 respectively. It has a role as a metabolite.
Scientific Research Applications
Pyrolysis in Bio-derived Fuels Kwon and Xuan (2021) investigated alkyl-substituted 1,3-dioxolanes, including variants of 4,5-Dimethyl-2-pentadecyl-1,3-dioxolane, as potential biodiesels. They used ReaxFF molecular dynamics simulations to study the pyrolysis of these compounds at high temperatures, analyzing decomposition rates, reaction mechanisms, and product distribution. Their findings suggest that the molecular structure of the alkyl side-chain significantly affects the sooting tendency of these fuels, offering insights into the design of new fuel molecules with reduced soot production (Kwon & Xuan, 2021).
Polymerization Potential The polymerization of methyl-substituted 1,3-dioxolanes, including 4,5-Dimethyl variants, was studied by Okada, Mita, and Sumitomo (1975). They explored the polymerization process with different initiators, revealing how methyl substituents impact the cationic polymerizability of 1,3-dioxolanes from a thermodynamic perspective. This research provides foundational knowledge for understanding and manipulating the polymerization behavior of these compounds (Okada, Mita, & Sumitomo, 1975).
Synthesis and Structural Studies The synthesis and structural characteristics of derivatives of 1,3-dioxolane, such as (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, have been a focus in studies by Irurre et al. (1992) and (2010). They reported on the synthesis methods and the unique conformations of these compounds, contributing to the broader understanding of the structural properties of 1,3-dioxolane derivatives (Irurre et al., 1992) (Irurre et al., 2010).
Properties
Molecular Formula |
C20H40O2 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18(2)19(3)22-20/h18-20H,4-17H2,1-3H3 |
InChI Key |
HVZOKBODEROMSL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1OC(C(O1)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OC(C(O1)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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